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Introduction

The expansion of the genetic alphabet beyond the canonical A-T and G-C base pairs opens up
new frontiers in synthetic biology, diagnostics, and therapeutics. Among the most promising
candidates for a third, unnatural base pair are isoguanosine (isoG) and isocytosine (isoC).
This purine isomer and pyrimidine isomer, respectively, form a stable base pair with three
hydrogen bonds, analogous to the natural G-C pair.[1][2][3][4] This orthogonality to the Watson-
Crick base pairs allows for their site-specific incorporation into DNA and RNA, enabling a wide
range of novel applications.[5][6][7]

These application notes provide a comprehensive overview of the use of isoG and isoC,
including their thermodynamic stability, pairing fidelity, and detailed protocols for their
application in molecular biology and drug development.

Data Presentation
Table 1: Pairing Fidelity Comparison

The fidelity of a base pair is crucial for its function in genetic systems. The isoG-isoC pair has
demonstrated high fidelity in polymerase chain reaction (PCR), although challenges such as
the tautomerization of isoguanine can lead to mispairing with natural bases like thymine.[1][3]

[8]
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Number of Primary
. o . L Reported Error
Base Pair Hydrogen Fidelity in PCR  Mispairing -
ates
Bonds Partner(s)
A-T 2 >99.9% G,C 10— to 10-7[1]
G-C 3 >99.9% T,A 10— to 10-7[1]

Not extensively
) ) isoG with T; isoC  quantified across
isoG-isoC 3 ~96%[1][8] ) )
with G, A[1] multiple

polymerases

Table 2: Thermodynamic Stability Comparison

The three hydrogen bonds of the isoG-isoC pair contribute to a high thermodynamic stability,
comparable to or even greater than the natural G-C pair.[1][2] This increased stability can be
advantageous in various applications, such as enhancing the melting temperature of DNA

nanostructures.
Melting
. . - Example Tm
Base Pair Relative Stability Temperature (Tm)
L Increase

Contribution
A-T Least Stable Lower N/A
G-C More Stable Higher N/A

11°Cincrease in a
_ DNA nanostructure
) ) Comparable to or Higher, can be greater
is0G-isoC (from 42°C to 53°C)
greater than G-C than G-CJ[1]

by replacing A-T
pairs[1]

Experimental Protocols
Protocol 1: Oligonucleotide Synthesis with isoG and
iIsoC Phosphoramidites
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Site-specific incorporation of isoG and isoC into DNA oligonucleotides is achieved using

standard phosphoramidite chemistry on an automated DNA synthesizer.[9][10][11][12]

Materials:

2'-Deoxyisoguanosine (isoG) phosphoramidite

2'-Deoxy-5-methylisocytosine (isoC) phosphoramidite (5-methyl derivative is often used for
improved stability)[8]

Standard DNA synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents,
oxidizing solution, deblocking solution)

Solid support (e.g., CPG)

Automated DNA synthesizer

Procedure:

Phosphoramidite Preparation: Dissolve the isoG and isoC phosphoramidites in anhydrous
acetonitrile to the desired concentration, typically 0.1 M.

Instrument Setup: Install the phosphoramidite vials on the DNA synthesizer in the designated
positions for modified bases.

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer,
specifying the positions for isoG and isoC incorporation.

Automated Synthesis: Initiate the automated synthesis cycle. The synthesizer will perform
the standard steps of detritylation, coupling, capping, and oxidation for each nucleotide
addition.

Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid
support and remove the protecting groups using a standard deprotection solution (e.g.,
ammonium hydroxide). Be aware that derivatives of isoC can be prone to deamination under
alkaline conditions.[13]
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« Purification: Purify the synthesized oligonucleotide using standard methods such as HPLC or
PAGE.

e Quality Control: Verify the identity and purity of the final product by mass spectrometry and
analytical HPLC or CE.

Protocol 2: PCR Amplification with an Unnatural Base
Pair

This protocol describes the use of isoG and isoC to amplify a DNA sequence containing this
unnatural base pair.

Materials:

DNA template containing isoG and/or isoC

o Forward and reverse primers (one or both may contain the complementary unnatural base)

» High-fidelity DNA polymerase (e.g., Phusion, Q5)[14]

¢ Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

e d(isoG)TP and d(isoC)TP

e PCR buffer

e MgClI:z solution

¢ Nuclease-free water

Procedure:

» Reaction Setup: Prepare the PCR master mix on ice. For a typical 50 pL reaction, combine:

o 10 pL of 5x high-fidelity PCR buffer

o 1 uL of 10 mM dNTP mix
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[e]

1 pL of 10 mM d(isoG)TP and d(isoC) TP mix

o

1.5 pL of 50 mM MgClz (optimize concentration as needed)

[¢]

1 pL of 10 uM forward primer

[¢]

1 pL of 10 uM reverse primer

[e]

1 pL of DNA template (1-10 ng)

o

0.5 pL of high-fidelity DNA polymerase

[¢]

Nuclease-free water to 50 L

e PCR Cycling: Perform PCR using the following general cycling conditions, optimizing as
necessary for the specific template and primers:

o Initial Denaturation: 98°C for 30 seconds

o 25-35 Cycles:
» Denaturation: 98°C for 10 seconds
» Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
» Extension: 72°C for 30 seconds per kb

o Final Extension: 72°C for 5-10 minutes

e Analysis: Analyze the PCR product by agarose gel electrophoresis to verify the size of the
amplicon.

e Sequencing: Purify the PCR product and submit for Sanger sequencing to confirm the fidelity
of unnatural base pair incorporation.[14]

Protocol 3: In Vitro Transcription with isoG and isoC

This protocol enables the synthesis of RNA molecules containing isoG and isoC at specific
positions.
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Materials:

e Linearized DNA template containing a T7 promoter and the desired sequence with isoG
and/or isoC

¢ Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
e iSOGTP and isoCTP

e T7 RNA polymerase

e Transcription buffer

» RNase inhibitor

Procedure:

o Reaction Setup: Assemble the transcription reaction at room temperature. For a 20 uL
reaction, combine:

o 2 pL of 10x transcription buffer

[e]

2 L of 100 mM DTT

o

1 pyL of each 50 mM rNTP

[¢]

1 pL of each 50 mM isoGTP and isoCTP

[¢]

1 pg of linearized DNA template

[e]

1 pL of RNase inhibitor

o

2 puL of T7 RNA polymerase

[¢]

Nuclease-free water to 20 uL

¢ |ncubation: Incubate the reaction at 37°C for 2-4 hours.
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o DNase Treatment: Add 1 pL of RNase-free DNase | and incubate at 37°C for 15 minutes to

remove the DNA template.

 Purification: Purify the RNA transcript using a suitable method, such as phenol-chloroform
extraction followed by ethanol precipitation, or a column-based RNA purification kit.

e Analysis: Analyze the integrity and size of the RNA product by denaturing polyacrylamide gel
electrophoresis (PAGE).

Visualizations

Caption: Hydrogen bonding pattern of the isoG-isoC base pair.
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PCR Workflow with Unnatural Base Pairs
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Caption: General workflow for PCR with unnatural base pairs.
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Troubleshooting isoG Tautomerism in PCR
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\
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Caption: Troubleshooting workflow for isoG tautomerism in PCR.[14]
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Synthesis of 2'-Deoxyisoguanosine Phosphoramidite
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Caption: Workflow for the chemical synthesis of 2'-deoxyisoguanosine phosphoramidite.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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